molecular formula C11H16O3 B14218520 2-Methoxy-4-(2-methylpropoxy)phenol CAS No. 833445-79-7

2-Methoxy-4-(2-methylpropoxy)phenol

Cat. No.: B14218520
CAS No.: 833445-79-7
M. Wt: 196.24 g/mol
InChI Key: ICAXGKNFSONTQO-UHFFFAOYSA-N
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Description

2-Methoxy-4-(2-methylpropoxy)phenol is an organic compound belonging to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is known for its unique chemical structure, which includes a methoxy group (-OCH3) and a 2-methylpropoxy group (-OCH2CH(CH3)2) attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(2-methylpropoxy)phenol can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For example, starting with 4-hydroxyacetophenone, bromination can produce alpha-bromo-5-hydroxyacetophenone. This intermediate can then undergo a methoxide-bromide exchange to yield alpha-methoxy-4-hydroxyacetophenone. Finally, a single-step reduction with hydrogen in the presence of a hydrogenation catalyst produces this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of specialized reactors, catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(2-methylpropoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The methoxy and 2-methylpropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., sodium methoxide) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

2-Methoxy-4-(2-methylpropoxy)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(2-methylpropoxy)phenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy and 2-methylpropoxy groups can modulate the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-(2-methylpropoxy)phenol is unique due to the presence of both methoxy and 2-methylpropoxy groups, which confer distinct chemical and physical properties

Properties

CAS No.

833445-79-7

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

2-methoxy-4-(2-methylpropoxy)phenol

InChI

InChI=1S/C11H16O3/c1-8(2)7-14-9-4-5-10(12)11(6-9)13-3/h4-6,8,12H,7H2,1-3H3

InChI Key

ICAXGKNFSONTQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC(=C(C=C1)O)OC

Origin of Product

United States

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